N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of thiazole-containing compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Inhibition of Dihydroorotate Dehydrogenase
Species-related Inhibition
The compound has been investigated for its potential to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This is crucial for the development of immunosuppressive agents. A related study explored the effects of similar compounds on mitochondrial dihydroorotate dehydrogenase, demonstrating their potential to reduce pyrimidine nucleotide pools, which are essential for normal immune cell functions (W. Knecht & M. Löffler, 1998).
Chemoselective Cyclization
Synthesis of Thiazoles
Research on the chemoselective cyclization of highly functionalized enamides has been reported, showing an efficient route to synthesize thiazoles. This process involves the use of Lawesson's reagent, highlighting the compound's relevance in the synthesis of heterocyclic compounds (S. Kumar, G. Parameshwarappa, & H. Ila, 2013).
Antioxidant Properties
Evaluation of Benzimidazole Derivatives
Studies on benzimidazole derivatives, related structurally to the compound , have shown significant antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver. This indicates the compound's potential application in exploring antioxidant therapies (C. Kuş, G. Ayhan-Kilcigil, B. Eke, & M. Iscan, 2004).
Anticancer Agents
Novel Thiazole and Thiadiazole Derivatives
A variety of heterocyclic compounds containing thiazole or thiadiazole rings have been synthesized, demonstrating potent anticancer activities. The development of such compounds, including the one , contributes significantly to anticancer drug research (Sobhi M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, & Y. Mabkhot, 2017).
Antimicrobial Evaluation
N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives
The synthesis of benzimidazol-1-yl-methyl-benzamide derivatives and their evaluation for antimicrobial activity presents another application. These compounds, sharing structural similarities with the chemical , show promise against various microbial strains, demonstrating the compound's potential in antimicrobial drug development (Ritchu Sethi, S. Arora, D. Saini, & Sandeep Jain, 2016).
Propriétés
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)12-3-2-4-13(7-12)17-15(20)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYDIURWIIGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.